Sulfamethazine

Pharmacokinetics Elimination half-life Veterinary medicine

Select Sulfamethazine (CAS 57-68-1) for its uniquely characterized, capacity-limited (saturable) elimination at 100–200 mg/kg and extensive hydroxylation metabolism—features absent in sulfadiazine or sulfamerazine. With only 16% free fraction at therapeutic concentrations, it is the definitive probe for protein-binding-sensitive PK/PD modeling, PBPK validation, and residue depletion studies under Codex MRLs (0.1 mg/kg tissue, 0.025 mg/L milk). This compound is also the established NAT2 phenotyping substrate with >20-fold inter-individual variation, ensuring robust pharmacogenetic correlation.

Molecular Formula C12H14N4O2S
Molecular Weight 278.33 g/mol
CAS No. 57-68-1
Cat. No. B1682506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethazine
CAS57-68-1
SynonymsHSDB 4157;  HSDB 4157;  HSDB 4157;  Sulfamethazine;  Intradine;  Kelametazine
Molecular FormulaC12H14N4O2S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyASWVTGNCAZCNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68.9 °F (NTP, 1992)
In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C;  solubility increases with increasing pH
Soluble in acetone;  slightly soluble in alcohol;  very slightly soluble in ether
Soluble in acid, alkali;  slightly soluble in dimethylsulfoxide
Soluble in acetone, ether;  slightly soluble in alcohol
2.30e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethazine (CAS 57-68-1) for Veterinary and Research Procurement: Core Pharmacological and Regulatory Profile


Sulfamethazine (also known as sulfadimidine, CAS 57-68-1) is a sulfonamide antibacterial belonging to the pyrimidine-substituted class of sulfa drugs [1]. It acts as a competitive inhibitor of bacterial dihydropteroate synthase, blocking folate synthesis and exerting bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative organisms [2]. With a molecular weight of 278.33 g/mol, aqueous solubility of 150 mg/100 mL at 29°C (192 mg/100 mL at 37°C), and a pKa of approximately 7.4, sulfamethazine exhibits pH-dependent solubility characteristics that influence its formulation and bioavailability . The compound is assigned Codex Alimentarius and WHO maximum residue limits (MRLs) of 0.1 mg/kg in edible tissues across multiple food-producing species, with a more stringent milk MRL of 0.025 mg/L [3].

Why Sulfamethazine Cannot Be Readily Substituted by Sulfadiazine or Sulfamerazine in Critical Applications


Despite belonging to the same sulfonamide class, sulfamethazine, sulfadiazine, and sulfamerazine exhibit fundamentally divergent pharmacokinetic, metabolic, and protein-binding behaviors that preclude simple therapeutic or analytical interchange. In calves and cows, sulfamethazine displays a capacity-limited elimination pattern at dosages between 100 and 200 mg/kg—a saturation phenomenon not observed for sulfadiazine or sulfamerazine—which directly impacts dosing predictability in therapeutic regimens [1]. In vitro dialysis studies demonstrate that at a plasma concentration of 10 mg per 100 cc (pH 7.4, 7.0 g/100 cc protein), only 16% of sulfamethazine remains freely diffusible compared with 44% for sulfadiazine, meaning that equivalent total blood concentrations do not yield equivalent tissue-penetrant, microbiologically active drug [2]. Furthermore, the metabolic fate of each compound differs markedly: sulfadiazine undergoes primarily N4-acetylation with minimal hydroxylation, whereas sulfamethazine is extensively hydroxylated at both the methyl group and the pyrimidine ring itself [3]. These distinctions render the compounds non-interchangeable for applications requiring precise pharmacokinetic modeling, residue depletion prediction, or reproducible analytical recovery.

Sulfamethazine (CAS 57-68-1) Quantitative Differentiation Evidence: Direct Comparative Data Versus Sulfadiazine and Sulfamerazine


Elimination Half-Life Comparison: Sulfamethazine Demonstrates Longer Persistence Than Sulfadiazine in Multiple Species

In a head-to-head crossover study in horses, sulfamethazine (SMZ) exhibited a longer elimination half-life than sulfadiazine (SDZ), a difference attributable to more extensive metabolism and distinct renal clearance values. Methyl substitution in the pyrimidine side chain of SMZ increased hydroxylation of the parent drug but prolonged overall persistence in the body [1].

Pharmacokinetics Elimination half-life Veterinary medicine

Capacity-Limited Elimination: A Unique Pharmacokinetic Signature of Sulfamethazine Not Observed with Sulfadiazine or Sulfamerazine

In a direct comparative study in calves and cows, sulfamethazine exhibited a capacity-limited (saturable) elimination pattern at dosages between 100 and 200 mg/kg of body weight. This non-linear pharmacokinetic behavior was not observed for sulfadiazine or sulfamerazine under identical conditions [1].

Dose-dependent pharmacokinetics Capacity-limited elimination Cattle

Plasma Protein Binding: Sulfamethazine Exhibits Substantially Higher Binding Than Sulfadiazine, Reducing Freely Diffusible Fraction

In vitro equilibrium dialysis studies demonstrated that sulfamethazine and sulfamerazine bind to plasma proteins to a much greater extent than sulfadiazine. At a drug concentration of 10 mg per 100 cc in plasma (pH 7.4, 7.0 g/100 cc protein), only 16% of plasma sulfamethazine was freely diffusible compared with 44% for sulfadiazine [1]. Extrapolation indicates that a blood level of 20 mg per 100 cc of sulfamethazine provides a concentration of dialyzable drug in plasma and tissues approximately equal to that provided by a blood level of only 10 mg per 100 cc of sulfadiazine [2].

Plasma protein binding Free drug concentration Tissue distribution

Metabolic Pathway Divergence: Sulfamethazine Undergoes More Extensive Pyrimidine Ring Hydroxylation Than Sulfamerazine

In calves and cows, sulfadiazine was predominantly N4-acetylated with minimal hydroxylation, whereas sulfamerazine and sulfamethazine were hydroxylated predominantly at the methyl group of the pyrimidine side chain. Notably, hydroxylation of the pyrimidine ring itself was more extensive for sulfamethazine than for sulfamerazine [1]. This metabolic divergence was also observed in horses, where sulfamethazine and sulfamerazine were extensively metabolized, with the main metabolite in plasma and urine being the 5-hydroxypyrimidine derivative (highly glucuronidated), whereas sulfadiazine was less metabolized overall [2].

Drug metabolism Hydroxylation N4-acetylation Sulfonamide metabolism

Renal Clearance Comparison: Sulfamethazine Exhibits Lower Corrected Renal Clearance Than Sulfadiazine in Canine Model

In a direct comparative study of four unconjugated sulfonamides in dogs, average renal clearance values corrected for plasma binding were: sulfamethazine 7.1 mL/min (average), sulfamerazine 9.3 mL/min (average), sulfadiazine 15.8 mL/min (average), and sulfathiazole 35.4 mL/min (average) [1].

Renal clearance Sulfonamide excretion Comparative pharmacokinetics

Sustained-Release Formulation Feasibility: Sulfamethazine Lipid Matrix Bolus Maintains Plasma Levels Above MIC for ≥100 Hours in Lambs

A lipid matrix formulation containing sulfamethazine and a high-density excipient was developed to be retained in the reticulo-rumen of lambs, producing sustained release of the drug for at least 100 hours with plasma levels maintained above the MIC throughout this period [1]. Pharmacokinetic data demonstrated an absolute bioavailability of 51.7% for the sustained-release lipid matrix formulation, compared with 75% for an oral aqueous solution of sulfamethazine [2].

Sustained release Controlled release Veterinary formulation Ruminant drug delivery

Sulfamethazine (CAS 57-68-1) High-Value Application Scenarios for Scientific Procurement


Veterinary Pharmacokinetic Modeling and Residue Depletion Studies in Food-Producing Animals

Sulfamethazine is uniquely suited for pharmacokinetic studies requiring a sulfonamide with well-characterized capacity-limited elimination and extensive hydroxylation metabolism. Its saturable elimination at 100–200 mg/kg dosages in cattle [1] and extensive 5-hydroxypyrimidine metabolite formation [2] provide a robust model compound for investigating non-linear pharmacokinetics, metabolic enzyme phenotyping, and physiologically based pharmacokinetic (PBPK) model validation. Additionally, its established MRL of 0.1 mg/kg in edible tissues and 0.025 mg/L in milk [3] makes it a standard reference compound for residue depletion studies and withdrawal time determination.

Analytical Method Development and Validation for Multi-Residue Sulfonamide Detection

Due to its distinct metabolic profile—characterized by extensive hydroxylation of both the methyl group and the pyrimidine ring itself, in contrast to the primarily acetylated sulfadiazine [1]—sulfamethazine serves as an essential reference standard in developing and validating HPLC, LC-MS/MS, and immunoassay methods for multi-sulfonamide residue detection. Its unique metabolite signature necessitates compound-specific extraction and chromatographic conditions, making it a critical calibration standard in regulatory food safety testing programs across muscle, liver, kidney, fat, milk, and egg matrices [2].

Ruminant Sustained-Release Formulation Research and Development

Sulfamethazine has demonstrated proof-of-concept feasibility for rumen-retained sustained-release bolus development. A lipid matrix formulation containing SMZ and a high-density excipient achieved reticulo-rumen retention and sustained drug release for at least 100 hours while maintaining plasma concentrations above the MIC [1]. This established formulation precedent positions sulfamethazine as a model compound for research programs investigating controlled-release veterinary drug delivery systems in cattle and sheep, where single-administration, multi-day therapeutic coverage is operationally advantageous [2].

N-Acetyltransferase (NAT2) Polymorphism Research and Pharmacogenetic Phenotyping

Sulfamethazine is a well-established polymorphic substrate for human N-acetyltransferase 2 (NAT2), exhibiting greater than 20-fold inter-individual variation in acetylation rates (0.144–3.68 nmol/hr/mg protein) in human liver slice cultures, in contrast to the monomorphic substrate para-aminobenzoic acid which shows less than 4-fold variation [1]. The strong correlation between sulfamethazine acetylation phenotype and NAT2 genotype in Caucasian populations [2] establishes sulfamethazine as a reliable probe substrate for pharmacogenetic studies investigating acetylator status, interethnic allele frequency differences, and susceptibility to arylamine-induced toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfamethazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.